二氯双(乙烯)铑(I)二聚体

描述

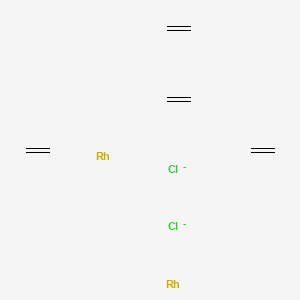

Chlorobis(ethylene)rhodium(I) dimer is an organorhodium compound with the chemical formula Rh₂Cl₂(C₂H₄)₄. It is a red-orange solid that is soluble in nonpolar organic solvents. The molecule consists of two bridging chloride ligands and four ethylene ligands. This compound is notable for its use in homogeneous catalysis and its ability to form various complexes with other ligands .

科学研究应用

Chlorobis(ethylene)rhodium(I) dimer is used extensively in scientific research due to its catalytic properties. Some of its applications include:

作用机制

Target of Action

Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .

Mode of Action

The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.

Result of Action

The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.

Action Environment

The action of Chlorobis(ethylene)rhodium(I) Dimer is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.

生化分析

. . .

Biochemical Properties

Chlorobis(ethylene)rhodium(I) Dimer is used as a precursor to rhodium(I) norbornadiene catalyst, which is used in an asymmetric 1,4-addition of arylboronic acids to cyclic enones . It serves as an important organic intermediate . It catalyzes the dimerization of ethylene to 1-butene .

Cellular Effects

Given its role in catalyzing the dimerization of ethylene to 1-butene , it may influence cellular processes that involve these molecules.

Molecular Mechanism

The molecular mechanism of Chlorobis(ethylene)rhodium(I) Dimer involves the displacement of its labile ethylene ligands by other alkenes . This property allows it to serve as a catalyst in various reactions, including the dimerization of ethylene to 1-butene .

Temporal Effects in Laboratory Settings

It is known that the complex does not tolerate recrystallization, indicating that it may degrade over time .

Metabolic Pathways

Given its role as a catalyst in the dimerization of ethylene to 1-butene , it may interact with enzymes or cofactors involved in these processes.

Subcellular Localization

Given its solubility in nonpolar organic solvents , it may localize to lipid-rich areas of the cell.

准备方法

Synthetic Routes and Reaction Conditions: Chlorobis(ethylene)rhodium(I) dimer is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature. During this process, rhodium(III) is reduced with the oxidation of ethylene to acetaldehyde: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{C}_2\text{H}_4 \rightarrow \text{Rh}_2\text{Cl}_2(\text{C}_2\text{H}_4)_4 + 2 \text{CH}_3\text{CHO} + 4 \text{HCl} + 4 \text{H}_2\text{O} ] Reflecting the lability of its ligands, the complex does not tolerate recrystallization .

Industrial Production Methods: While specific industrial production methods for Chlorobis(ethylene)rhodium(I) dimer are not extensively documented, the synthesis typically involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.

化学反应分析

Types of Reactions: Chlorobis(ethylene)rhodium(I) dimer undergoes various types of reactions, including:

Substitution Reactions: The ethylene ligands are labile and can be readily displaced by other alkenes or ligands.

Oxidation Reactions: The complex reacts slowly with water to give acetaldehyde.

Carbonylation Reactions: Carbonylation of the complex affords rhodium carbonyl chloride.

Common Reagents and Conditions:

Water: Reacts slowly to produce acetaldehyde.

Hydrochloric Acid: Reacts to form RhCl₂(C₂H₂)₂⁻.

Acetylacetone and Aqueous Potassium Hydroxide: Treatment with these reagents gives Rh(acac)(C₂H₄)₂.

Major Products:

Acetaldehyde: Formed from the reaction with water.

Rhodium Carbonyl Chloride: Formed from carbonylation.

Rh(acac)(C₂H₄)₂: Formed from treatment with acetylacetone and aqueous potassium hydroxide.

相似化合物的比较

Chlorobis(ethylene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:

- Di-μ-chlorotetrakis(ethylene)dirhodium(I)

- Di-μ-chlorotetracarbonyldirhodium(I)

- 2,4-Pentanedionatobis(ethylene)rhodium(I)

Uniqueness: Chlorobis(ethylene)rhodium(I) dimer is unique due to its specific ligand arrangement and its high reactivity in forming various catalytic complexes. Its ability to catalyze the dimerization of ethylene to 1-butene and its use as a precursor to other rhodium catalysts highlight its versatility and importance in both research and industrial applications .

生物活性

Chlorobis(ethylene)rhodium(I) dimer, with the chemical formula , is a significant organorhodium compound utilized primarily in catalysis. This article delves into its biological activity, particularly its role in catalysis and potential therapeutic applications, supported by various research findings and case studies.

Chlorobis(ethylene)rhodium(I) dimer is characterized as a red-orange solid, soluble in nonpolar organic solvents. It consists of two rhodium atoms bridged by chloride ligands and coordinated to ethylene ligands, which are known for their lability, allowing for easy displacement by other alkenes . The molecular weight of this compound is approximately 388.93 g/mol .

Biological Applications

-

Catalytic Activity :

- Chlorobis(ethylene)rhodium(I) dimer serves as a precursor to various rhodium(I) catalysts, facilitating reactions such as the asymmetric 1,4-addition of arylboronic acids to cyclic enones. This reaction is crucial in synthesizing chiral compounds, which have significant implications in pharmaceuticals .

- It has been shown to catalyze the dimerization of ethylene to produce 1-butene, an important building block in organic synthesis .

-

Chirality and Enantioselectivity :

- Research indicates that when chlorobis(ethylene)rhodium(I) dimer is used in conjunction with specific ligands (e.g., 2,5-disubstituted tetrahydropentalenes), it can achieve high enantioselectivity (up to 99% ee) in asymmetric reactions. This highlights its potential for developing chiral drugs .

- The ligand exchange process involving chlorobis(ethylene)rhodium(I) dimer has been studied extensively, revealing its capacity to produce highly selective catalysts for various organic transformations .

-

Potential Therapeutic Uses :

- While primarily known for its catalytic properties, there is emerging interest in the biological implications of rhodium complexes. Some studies suggest that metal-containing compounds like chlorobis(ethylene)rhodium(I) may interact with biological macromolecules such as DNA and proteins, potentially leading to therapeutic applications against cancer .

- The exploration of rhodium complexes as anticancer agents is an area of ongoing research, with preliminary findings indicating that these compounds may induce cytotoxic effects on cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Studies

- Asymmetric Catalysis : A study demonstrated the effectiveness of chlorobis(ethylene)rhodium(I) dimer in catalyzing the asymmetric arylation of cyclic enones using arylboronic acids. The reaction conditions optimized included the use of Cs₂CO₃ as a base and toluene/water as a solvent system, resulting in significant improvements in selectivity and yield .

- Ligand Development : In another investigation, various ligands were synthesized and evaluated for their ability to enhance the performance of chlorobis(ethylene)rhodium(I) dimer in catalytic applications. The results indicated that specific ligand modifications could lead to substantial increases in enantioselectivity and overall reaction efficiency .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆Cl₂Rh₂ |

| Molecular Weight | 388.93 g/mol |

| Appearance | Red-orange solid |

| Solubility | Soluble in nonpolar solvents |

| Key Reactions | Dimerization of ethylene |

| Enantioselectivity Achieved | Up to 99% ee |

属性

IUPAC Name |

ethene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCZCJMFQWGSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-16-2 | |

| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis(ethylene)dichlorodirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。